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Compound of Interest

Compound Name: 3-(Butylamino)propionitrile

Cat. No.: B1266221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3-
(Butylamino)propionitrile (CAS No: 693-51-6), a bifunctional molecule containing a

secondary amine and a nitrile group. The information presented herein is crucial for the

unambiguous identification, characterization, and quality control of this compound in research

and development settings. This document summarizes available experimental data and

provides predicted spectroscopic information where experimental data is not publicly

accessible.

Chemical Structure and Properties
Molecular Formula: C₇H₁₄N₂

Molecular Weight: 126.20 g/mol

IUPAC Name: 3-(Butylamino)propanenitrile

Chemical Structure:

Spectroscopic Data Summary
The following sections provide a comprehensive overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Butylamino)propionitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the compilation of this guide, experimental ¹H and ¹³C NMR data for 3-
(Butylamino)propionitrile are not available in the public domain. Therefore, the following

tables present predicted chemical shifts and coupling patterns based on established principles

of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data for 3-(Butylamino)propionitrile

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃- 0.9 - 1.0 Triplet (t) 3H

-CH₂-CH₃ 1.3 - 1.5 Sextet 2H

-CH₂-CH₂-CH₃ 1.5 - 1.7 Quintet 2H

-NH-CH₂-CH₂- 2.5 - 2.7 Triplet (t) 2H

-NH- 1.0 - 2.5 Broad Singlet (br s) 1H

-NH-CH₂-CH₂-CN 2.8 - 3.0 Triplet (t) 2H

-CH₂-CH₂-CN 2.4 - 2.6 Triplet (t) 2H

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and

temperature.

Table 2: Predicted ¹³C NMR Data for 3-(Butylamino)propionitrile
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Carbon Chemical Shift (δ, ppm)

CH₃- 13 - 15

-CH₂-CH₃ 19 - 21

-CH₂-CH₂-CH₃ 31 - 33

-NH-CH₂- 48 - 52

-NH-CH₂-CH₂-CN 45 - 49

-CH₂-CH₂-CN 17 - 20

-C≡N 118 - 122

Infrared (IR) Spectroscopy
The gas-phase infrared spectrum for 3-(Butylamino)propionitrile is available from the NIST

WebBook.[1] The key absorption bands are summarized in the table below and are consistent

with the presence of a secondary amine and a nitrile functional group.

Table 3: Key IR Absorption Bands for 3-(Butylamino)propionitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H stretch (secondary amine)

2960 - 2850 Strong C-H stretch (aliphatic)

~2250 Medium, Sharp C≡N stretch (nitrile)

~1460 Medium C-H bend (CH₂)

~1120 Medium C-N stretch

Data sourced from the NIST WebBook.[1]

Mass Spectrometry (MS)
While the NIST WebBook indicates the availability of an electron ionization mass spectrum for

3-(Butylamino)propionitrile, the detailed data is not readily accessible.[1] Therefore, a
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predicted fragmentation pattern is presented based on the known fragmentation pathways of

aliphatic amines and nitriles.[2][3][4]

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of 3-
(Butylamino)propionitrile

m/z Proposed Fragment Ion Comments

126 [C₇H₁₄N₂]⁺• Molecular Ion (M⁺•)

111 [M - CH₃]⁺ Loss of a methyl radical

97 [M - C₂H₅]⁺ Loss of an ethyl radical

83 [M - C₃H₇]⁺ Loss of a propyl radical

70 [CH₂=N⁺H-CH₂CH₂CN]
α-cleavage, loss of a propyl

radical

56 [CH₃CH₂CH₂CH₂NH=CH₂]⁺
α-cleavage, loss of a

cyanomethyl radical

41 [CH₂=C=N-H]⁺
Fragment from the propionitrile

moiety

The base peak is likely to result from α-cleavage, a characteristic fragmentation of amines.[2]

[3]

Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of

spectroscopic data for a liquid sample such as 3-(Butylamino)propionitrile.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Butylamino)propionitrile in 0.6-

0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field

spectrometer.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to the ¹H spectrum due to the lower

natural abundance and sensitivity of the ¹³C nucleus.

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-

10 seconds) to ensure quantitative observation of all carbon signals, including quaternary

carbons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a small drop of neat 3-(Butylamino)propionitrile
between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Data Acquisition:

Obtain a background spectrum of the clean salt plates.

Place the sample assembly in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.
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Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The

sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and

inducing fragmentation.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the resulting data is

plotted as a mass spectrum (relative intensity versus m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

known chemical compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with 3-
(Butylamino)propionitrile, enabling its accurate identification and characterization through the

integrated application of modern spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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